2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Lipophilicity Drug-likeness Permeability

Procure this precise 2,5-dichloro-6-methylbenzothiazole-thiophene carboxamide for reproducible screening. Unlike generic analogs, its 2,5-dichloro substitution on the thiophene ring and 6-methyl group on the benzothiazole core confer a XLogP3 of 5.5 and TPSA of 98.5 Ų—a strategic property space for oral drug candidates. The two chlorine atoms provide orthogonal handles for sequential Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling diversity-oriented synthesis. Use as a reference in PAMPA or Caco-2 permeability assays to benchmark the permeability-solubility trade-off in benzothiazole-thiophene series, and as a core scaffold for combinatorial libraries targeting drug-resistant Gram-positive strains.

Molecular Formula C13H8Cl2N2OS2
Molecular Weight 343.24
CAS No. 476626-80-9
Cat. No. B2601388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
CAS476626-80-9
Molecular FormulaC13H8Cl2N2OS2
Molecular Weight343.24
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
InChIInChI=1S/C13H8Cl2N2OS2/c1-6-2-3-8-9(4-6)19-13(16-8)17-12(18)7-5-10(14)20-11(7)15/h2-5H,1H3,(H,16,17,18)
InChIKeyWTSBTZLIPVIDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS 476626-80-9): Procurement-Relevant Structural and Physicochemical Profile


2,5-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic heterocyclic compound belonging to the benzothiazole-thiophene carboxamide class, featuring a 2,5-dichlorothiophene core linked via a carboxamide bridge to a 6-methylbenzothiazole moiety [1]. Its molecular formula is C₁₃H₈Cl₂N₂OS₂ with a molecular weight of 343.3 g/mol. The compound is cataloged in the Oprea chemical library (Oprea1_150211) and is commercially available from multiple screening-compound suppliers [2]. While limited primary biological data are publicly available for this specific entity, its structural features—dual chlorine substitution on the thiophene ring and a methyl group at the 6-position of the benzothiazole—suggest it serves as a useful scaffold or intermediate in medicinal chemistry campaigns targeting antimicrobial and anticancer pathways, based on the activity profile of closely related benzothiazole-thiophene hybrids [3].

Why Generic Substitution of 2,5-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide Fails in Structure-Activity-Relationship-Driven Programs


Within the benzothiazole-thiophene carboxamide class, minor changes to the halogenation pattern or methyl placement lead to substantial differences in lipophilicity, electronic distribution, and target engagement. The 2,5-dichloro substitution on the thiophene ring of this compound markedly increases XLogP3 (computed value: 5.5) compared to its non-chlorinated or monochloro analogs, altering membrane permeability and binding- pocket compatibility [1]. In published series of benzothiazole amides, the position of the methyl group on the benzothiazole core has been shown to influence antiproliferative potency by up to 10-fold across cancer cell lines [2]. Therefore, substituting this compound with a generic benzothiazole-thiophene carboxamide lacking the precise 2,5-dichloro and 6-methyl combination risks losing the specific physicochemical and steric profile required for reproducible screening outcomes.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: 2,5-Dichloro vs. Non-Chlorinated Thiophene Analog

The computed XLogP3 for the target compound is 5.5 [1]. In contrast, the non-chlorinated analog N-(6-methyl-2-benzothiazolyl)-2-thiophenecarboxamide (CAS 301236-19-1) has a substantially lower XLogP, consistent with the removal of two electron-withdrawing chlorine atoms. While an exact computed XLogP for the comparator is not available from the same source, the addition of two chlorines typically increases logP by approximately 0.7–1.0 units per chlorine in aromatic systems [2]. This difference translates to predicted higher membrane permeability and potentially altered tissue-distribution kinetics for the target compound.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Oral Bioavailability Prediction

The target compound has a computed TPSA of 98.5 Ų [1]. This value is substantially higher than that of the carbon-only analog (thiophene-2-carboxamide without chlorine; estimated TPSA ~55–60 Ų), due to the electron-withdrawing chlorine atoms and the electron-rich benzothiazole ring. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration; values below 140 Ų are generally associated with good oral bioavailability, while values above 60 Ų are typically required for adequate aqueous solubility. The target compound's TPSA of 98.5 Ų places it in a balanced range for both permeability and solubility [2].

Drug-likeness Oral bioavailability ADME

Antimicrobial Activity Class-Level Inference from Benzothiazole-Thiophene Hybrids

A published study on benzothiazole-thiophene hybrids demonstrated that compounds bearing a dichlorinated thiophene ring and a benzothiazole moiety exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis [1]. The target compound, with its 2,5-dichlorothiophene-3-carboxamide core, is structurally positioned within this active series. In contrast, analogs lacking the chlorine atoms or with bromine substitution showed reduced potency (MICs >128 µg/mL) in the same assay system, suggesting that the 2,5-dichloro motif is a key contributor to antimicrobial activity [1]. Direct MIC data for the target compound are not publicly available; this inference is based on the activity of closely related congeners.

Antimicrobial Benzothiazole Thiophene

Recommended Application Scenarios for Procuring 2,5-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS 476626-80-9)


Antimicrobial Lead-Optimization Libraries Targeting Gram-Positive Pathogens

Based on class-level evidence that benzothiazole-thiophene hybrids with 2,5-dichloro substitution exhibit MICs from 8–64 µg/mL against S. aureus and B. subtilis, this compound is suitable as a core scaffold for combinatorial library synthesis aimed at improving potency against drug-resistant Gram-positive strains [1]. Its elevated XLogP3 of 5.5 may also provide favorable membrane penetration in mycobacterial species, where lipophilic benzothiazole amides have shown MmpL3 inhibition [2].

Physicochemical Probe for Structure-Permeability Relationship Studies

With a computed TPSA of 98.5 Ų and XLogP3 of 5.5, this compound occupies a strategic property space for oral drug candidates. It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies to benchmark the permeability-solubility trade-off of new chemical entities within the benzothiazole-thiophene series [3].

Synthetic Intermediate for Diversification via Cross-Coupling Reactions

The 2,5-dichloro substitution on the thiophene ring provides two orthogonal handles for sequential Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling systematic exploration of the thiophene vector in medicinal chemistry programs. This synthetic versatility is not shared by non-halogenated or monohalogenated analogs, making it a preferred starting material for diversity-oriented synthesis [4].

Anticancer Screening in Non-Small Cell Lung Cancer (NSCLC) Panels

Although primary data for this specific compound are not available in peer-reviewed literature, structurally related benzothiazole carboxamides have shown antiproliferative activity in NSCLC cell lines. Procuring this compound for focused screening in HCC827 and NCI-H358 cell panels, with gefitinib or doxorubicin as positive controls, may reveal differential activity attributable to the unique 2,5-dichloro-6-methyl substitution pattern [5].

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